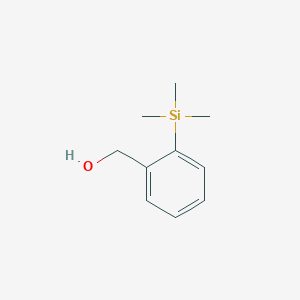

(2-(Trimethylsilyl)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

17876-97-0 |

|---|---|

Molecular Formula |

C10H16OSi |

Molecular Weight |

180.32 g/mol |

IUPAC Name |

(2-trimethylsilylphenyl)methanol |

InChI |

InChI=1S/C10H16OSi/c1-12(2,3)10-7-5-4-6-9(10)8-11/h4-7,11H,8H2,1-3H3 |

InChI Key |

WXHMZSPMWFDYFC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1CO |

Origin of Product |

United States |

Structural Features and Chemical Significance

(2-(Trimethylsilyl)phenyl)methanol, also known by synonyms such as 2-(trimethylsilyl)benzyl alcohol, possesses the chemical formula C₁₀H₁₆OSi. parchem.com Its structure is characterized by a benzyl (B1604629) alcohol core with a trimethylsilyl (B98337) group [(CH₃)₃Si-] positioned at the ortho- (or 2-) position of the phenyl ring relative to the methanol (B129727) (-CH₂OH) substituent.

The key to its chemical significance lies in the ortho relationship between the trimethylsilyl group and a functional group that can be converted into a good leaving group. The trimethylsilyl group can facilitate the generation of a highly reactive benzyne (B1209423) intermediate through a fluoride-induced 1,2-elimination reaction. This process typically involves the conversion of the methanol group to a trifluoromethanesulfonate (B1224126) (triflate) group, creating the widely used benzyne precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. researchgate.netchemicalbook.comchemicalbook.com The presence of the bulky trimethylsilyl group also influences the steric and electronic environment of the aromatic ring, which can affect its reactivity in various chemical transformations.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17903-57-0 parchem.com |

| Molecular Formula | C₁₀H₁₆OSi parchem.com |

| PubChem CID | 54454606 nih.gov |

| Synonyms | 2-(trimethylsilyl)benzyl alcohol, [2-(Trimethylsilyl)phenyl]methanol, 1-(Trimethylsilyl)-2-(hydroxymethyl)benzene parchem.com |

Overview of Research Trajectories

Direct Synthesis of this compound

The direct synthesis of this compound can be achieved through methods that introduce the trimethylsilyl (B98337) group onto a pre-existing benzyl (B1604629) alcohol framework.

Deprotonation-Silylation Approaches

A key strategy for the synthesis of this compound involves the directed ortho-metalation of a protected benzyl alcohol derivative, followed by quenching with a silicon electrophile. This approach leverages the directing ability of certain functional groups to achieve site-selective silylation at the position ortho to the benzylic carbon.

One common method involves the protection of the alcohol functionality, for instance, as a carbamate (B1207046). This protected intermediate then undergoes a directed ortho-lithiation reaction using a strong base like tert-butyllithium (B1211817). The resulting aryllithium species is subsequently trapped with trimethylsilyl chloride (TMSCl) to introduce the trimethylsilyl group at the desired ortho position. Finally, deprotection of the alcohol yields this compound. orgsyn.org

Key Precursors and Reagents in Directed Synthesis

The successful directed synthesis of this compound relies on the careful selection of precursors and reagents.

| Precursor/Reagent | Role in Synthesis |

| Benzyl alcohol | The starting material providing the core phenylmethanol structure. |

| Protecting Groups (e.g., isopropyl isocyanate) | To protect the hydroxyl group during the lithiation step, preventing undesired side reactions. orgsyn.org |

| Strong Bases (e.g., tert-butyllithium) | To facilitate the deprotonation at the ortho position of the aromatic ring. orgsyn.org |

| Trimethylsilyl chloride (TMSCl) | The electrophilic silicon source for the introduction of the trimethylsilyl group. orgsyn.org |

| Deprotection Reagents (e.g., aminolysis) | To remove the protecting group and reveal the final alcohol functionality. orgsyn.org |

Synthesis of Related Organosilicon Aromatic Systems and Precursors

The synthesis of related organosilicon aromatic systems, particularly those that serve as precursors to arynes, provides a broader context for the importance of compounds like this compound.

Formation of ortho-(Trimethylsilyl)phenyl Moieties in Aryne Precursors

A significant class of aryne precursors are ortho-(trimethylsilyl)aryl triflates and related sulfonates. nih.govabcr.com The synthesis of these precursors often begins with a phenol derivative.

A widely used method involves the protection of a phenol, followed by a directed ortho-lithiation and subsequent silylation, mirroring the strategy for this compound. orgsyn.org For example, phenol can be converted to an aryl carbamate, which then undergoes ortho-lithiation and trapping with TMSCl. orgsyn.orgchemicalbook.com The resulting silylated carbamate is then deprotected to yield 2-(trimethylsilyl)phenol (B102975). This phenol is a key intermediate that can be converted to various aryne precursors. nih.govchemicalbook.com

Alternatively, 2-(trimethylsilyl)phenol can be prepared from 2-iodophenol (B132878) through protection with hexamethyldisilazane (B44280) (HMDS), followed by an iodine-lithium exchange and subsequent reaction with a silicon electrophile. nih.gov

The following table summarizes the synthesis of a key aryne precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, from phenol. chemicalbook.comnih.gov

| Step | Starting Material | Reagents | Product | Yield |

| 1 | Phenol | Isopropyl isocyanate | Phenyl isopropylcarbamate | High |

| 2 | Phenyl isopropylcarbamate | s-BuLi, TMEDA, TMSCl | N-isopropyl-2-(trimethylsilyl)phenylcarbamate | High |

| 3 | N-isopropyl-2-(trimethylsilyl)phenylcarbamate | PhNTf₂ | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 66% (over 3 steps) |

Modifications to these methods have been developed to avoid the use of organolithium reagents and reduce reaction times. researchgate.net

Alternative Routes for Silylated Aryl Derivatives

Beyond the directed ortho-metalation strategies, several other methods exist for the synthesis of silylated aryl derivatives.

Palladium-catalyzed silylation: Aryl chlorides can be converted to aryltrimethylsilanes using palladium catalysis. This method is tolerant of various functional groups. organic-chemistry.org

Nickel/Copper-catalyzed silylation: Unactivated C-O electrophiles derived from phenols or benzyl alcohols can be silylated under mild conditions using a Ni/Cu catalytic system. organic-chemistry.org

Iron-catalyzed silylation: (Hetero)aromatic chlorides can be efficiently silylated using an iron-based catalyst, offering a broad substrate scope. organic-chemistry.org

From Arylboronic Acids: Arylboronic acids can be converted to ortho-silyl phenols through catalytic C-H silylation. acs.org

From Arylbromides: Treatment of arylbromides with tert-butyllithium followed by reaction with dichlorodiethoxysilane can quantitatively form diaryldiethoxysilanes, which can be reduced to the corresponding diarylsilanes. organic-chemistry.org

Hypervalent Iodine Precursors: An alternative to triflates are hypervalent iodine compounds like (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate, which also serve as efficient benzyne precursors. orgsyn.org These can be synthesized from 1,2-dihalobenzenes. orgsyn.org

These alternative routes provide a versatile toolkit for accessing a wide range of silylated aromatic compounds, which are valuable intermediates in organic synthesis.

Reaction Mechanisms and Chemical Transformations Involving the Trimethylsilyl Phenylmethanol Moiety

Fundamental Reactivity of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group, a functional group consisting of three methyl groups bonded to a silicon atom, imparts distinct chemical properties to the (2-(Trimethylsilyl)phenyl)methanol molecule. wikipedia.org Its reactivity is central to several important transformations.

Nucleophilic Attack Pathways Stabilized by Silicon

The silicon atom in the trimethylsilyl group can stabilize adjacent developing negative charges. This stabilization facilitates nucleophilic attack at the silicon center or at a nearby atom. chinesechemsoc.orgresearcher.life In the context of silyl (B83357) ethers, for instance, substitution reactions proceed through pentacoordinated intermediates. chem-station.com The presence of the silicon atom can influence the regioselectivity and rate of reactions.

Silicon-Mediated Formation of Reactive Intermediates

The trimethylsilyl group is instrumental in the formation of various reactive intermediates. gelest.comresearchgate.net For example, silyl triflates can act as precursors to generate reactive species like oxocarbenium ions. acs.orgrichmond.edu The generation of these intermediates often involves the cleavage of a silicon-containing group.

One of the most significant applications of the trimethylsilyl group in this context is the generation of silylenes (R₂Si:), which are silicon analogs of carbenes. gelest.com Although not directly involving this compound, the broader chemistry of organosilicon compounds demonstrates the versatility of the silyl group in forming reactive species.

Elimination Reactions Involving Silyl Groups

Elimination reactions involving silyl groups are a cornerstone of their synthetic utility. A notable example is the Peterson olefination, where a β-hydroxysilane undergoes elimination to form an alkene. A related process, the sila-Peterson reaction, leads to the formation of silenes. acs.org These reactions are driven by the formation of a strong silicon-oxygen or silicon-halogen bond in the byproducts. chem-station.comacs.org

Aryl-Silicon Moiety Reactivity in Benzyne (B1209423) Generation (Contextual Relevance)

The ortho-disubstituted aromatic ring of molecules like this compound is a powerful precursor for the generation of benzyne, a highly reactive and synthetically valuable intermediate. wikipedia.org This reactivity is particularly pronounced when the hydroxyl group is converted into a good leaving group, such as a triflate.

Fluoride-Induced Generation of Arynes from Ortho-Silylated Phenyl Triflates

The Kobayashi method is a widely used protocol for generating benzynes under mild conditions from ortho-silylaryl triflates. nih.govnih.govosti.gov This reaction is induced by a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). nih.govosti.gov The fluoride ion attacks the silicon atom, leading to the elimination of the triflate group and the formation of the benzyne triple bond. nih.govsemanticscholar.org This method has proven versatile for generating a variety of substituted arynes. osti.gov

The efficiency of this process has led to the development of various silylaryl triflates as benzyne precursors. nih.govacs.orgchemicalbook.com Silylaryl halides can also serve as effective precursors for aryne generation under similar conditions. nih.gov

Table 1: Common Precursors for Fluoride-Induced Benzyne Generation

| Precursor Type | Leaving Group | Activating Group | Reference |

|---|---|---|---|

| o-Silylaryl Triflate | Triflate (-OTf) | Trimethylsilyl (-SiMe₃) | nih.govosti.gov |

| o-Silylaryl Halide | Halogen (e.g., -I, -Br) | Trimethylsilyl (-SiMe₃) | nih.gov |

| o-Silylaryl Nonflate | Nonflate (-ONf) | Trimethylsilyl (-SiMe₃) | researchgate.net |

| o-Borylaryl Triflate | Triflate (-OTf) | Boryl Ester | researchgate.net |

Mechanistic Insights into Aryne Formation and Trapping

The generation of benzyne from ortho-silylaryl triflates is believed to proceed through a concerted or stepwise mechanism involving the departure of the triflate and the silyl group. nih.gov Once formed, the highly electrophilic benzyne can be trapped by a wide range of nucleophiles and dienes. nih.govresearchgate.net

The trapping of benzynes can occur through various pathways, including nucleophilic addition and cycloaddition reactions. nih.govrsc.org For instance, benzynes can react with tethered nucleophiles, such as carbonyl oxygen atoms, to initiate cascade reactions. nih.gov They also readily undergo [4+2] cycloaddition reactions with dienes like furan (B31954) to form bicyclic products. nih.gov The study of these trapping reactions provides valuable information about the reactivity and properties of the transient aryne species. rsc.org

Table 2: Representative Benzyne Trapping Reactions

| Trapping Agent | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Furan | [4+2] Cycloaddition | Oxabicycle | nih.gov |

| Amines, Phenols | Nucleophilic Addition | N- and O-Arylated Products | osti.gov |

| Amides, Sulfinamides | C-N and S-N Bond Addition | Arylated Amides/Sulfinamides | osti.gov |

| Diazo Compounds | [3+2] Cycloaddition | Indazoles | osti.gov |

| Tethered Carbonyl Group | Intramolecular Nucleophilic Attack | Polycyclic Compounds | nih.gov |

Derivatization Chemistry for Functional Modification

The chemical modification of the this compound moiety often targets the reactive hydroxyl group for functionalization. This derivatization is crucial for altering the compound's physical and chemical properties, such as its solubility, volatility, and stability, as well as for introducing protecting groups during multi-step syntheses.

Silylation Reactions for Hydroxyl Group Functionalization

Silylation is a common and effective method for the functionalization of hydroxyl groups, including the benzylic alcohol in this compound. This process involves the replacement of the acidic hydrogen of the hydroxyl group with a silyl group, forming a silyl ether. A variety of silylating agents can be employed, with the choice of reagent depending on the desired level of stability and the specific reaction conditions required.

The general reaction for the silylation of this compound can be represented as follows:

Common silylating agents include chlorosilanes, silylamines, and silyl amides. The reactivity of these agents varies, influencing the choice of reaction conditions, such as the need for a base and the reaction temperature. For instance, chlorosilanes are highly reactive and often require a base to neutralize the hydrochloric acid byproduct. Silylamines and silyl amides, on the other hand, are generally less reactive but offer the advantage of producing more volatile and non-corrosive byproducts.

Below is a table summarizing common silylation reactions applicable to the hydroxyl group of this compound.

| Silylating Agent | Reagent Structure | Typical Base | Solvent | Reaction Conditions | Resulting Silyl Ether |

| Trimethylsilyl chloride (TMSCl) | (CH₃)₃SiCl | Triethylamine, Pyridine | Dichloromethane, THF | Room Temperature | Trimethylsilyl ether |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | (t-Bu)(CH₃)₂SiCl | Imidazole, Triethylamine | DMF, Dichloromethane | Room Temperature | tert-Butyldimethylsilyl ether |

| Triethylsilyl chloride (TESCl) | (C₂H₅)₃SiCl | Pyridine, Triethylamine | Dichloromethane | Room Temperature | Triethylsilyl ether |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | None | Acetonitrile (B52724), THF | 60-80 °C | Trimethylsilyl ether |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | None | Acetonitrile | 60-80 °C | Trimethylsilyl ether |

Impact of Derivatization on Chemical Reactivity and Stability

The conversion of the hydroxyl group in this compound to a silyl ether has a significant impact on the molecule's chemical reactivity and stability. mdpi.com

Chemical Reactivity:

The primary effect of silylation on reactivity is the protection of the hydroxyl group. The resulting silyl ether is generally unreactive towards many reagents that would otherwise react with a free alcohol, such as oxidizing agents and nucleophiles. This protective role is fundamental in multi-step organic synthesis, allowing for chemical transformations on other parts of the molecule without affecting the hydroxyl functionality.

The steric bulk of the silyl group can also influence the reactivity of the molecule. Larger silyl groups, such as the tert-butyldimethylsilyl (TBDMS) group, can provide steric hindrance, potentially directing reactions to other, less hindered sites on the molecule.

Stability:

The stability of the resulting silyl ether is a critical factor and is largely dependent on the nature of the silyl group and the conditions to which it is exposed. Generally, silyl ethers are stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions or in the presence of fluoride ions.

The stability of different silyl ethers towards acidic hydrolysis follows the general trend:

TMS < TES < TBDMS < TBDPS (tert-Butyldiphenylsilyl)

This trend is influenced by the steric hindrance around the silicon atom, with bulkier groups providing greater protection against hydrolysis. The table below outlines the relative stability of common silyl ethers.

| Silyl Ether | Relative Stability | Cleavage Conditions |

| Trimethylsilyl (TMS) | Least Stable | Mild acid (e.g., acetic acid in THF/water), K₂CO₃ in methanol (B129727) |

| Triethylsilyl (TES) | Moderately Stable | Dilute acid (e.g., HCl in THF), TBAF |

| tert-Butyldimethylsilyl (TBDMS) | Stable | Stronger acid (e.g., TFA), TBAF |

| tert-Butyldiphenylsilyl (TBDPS) | Most Stable | Strong acid, TBAF (slower than TBDMS) |

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of (2-(Trimethylsilyl)phenyl)methanol. High-resolution techniques provide precise mass measurements, confirming the elemental composition, while fragmentation analysis reveals the connectivity of the molecule.

High-Resolution Mass Spectrometry Techniques (FT-ICR-MS, QqQ ESI-MS/MS, NALDI-MS)

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offer unparalleled mass resolution and accuracy, which is crucial for analyzing complex organic molecules and mixtures wikipedia.org. The high magnetic fields used in instruments like a 21 Tesla FT-ICR MS allow for the resolution of thousands of molecular formulas in a single sample, making it a powerful, albeit specialized, tool for organosilicon characterization wikipedia.org. While specific FT-ICR MS data for this compound is not detailed in readily available literature, the technique is well-suited for its analysis, providing high-confidence molecular formula assignment.

Triple quadrupole (QqQ) mass spectrometry, often coupled with electrospray ionization (ESI), is another vital technique. ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), minimizing initial fragmentation. The QqQ setup allows for tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), where a specific precursor ion is selected and fragmented to produce a characteristic spectrum of product ions rsc.org. This method is essential for structural elucidation and for differentiating isomers.

Nanostructure-Assisted Laser Desorption/Ionization (NALDI) is a matrix-free alternative to MALDI that has shown high sensitivity for the analysis of both polar and nonpolar organic and organometallic compounds illinois.edu. Using surfaces like silicon nanowires, NALDI-MS is particularly effective for the analysis of small to medium-sized molecules and could be applied to organosilicon compounds like this compound to achieve high sensitivity illinois.edu.

Fragmentation Pathway Analysis of Silyl (B83357) Organic Compounds

The fragmentation of organosilicon compounds, particularly trimethylsilyl (B98337) (TMS) derivatives, under electron ionization (EI) follows predictable pathways that provide significant structural information. The study of these pathways is crucial for interpreting mass spectra and confirming the identity of the analyte.

A primary and highly characteristic fragmentation pathway for TMS-containing compounds is the loss of a methyl radical (•CH₃) from the molecular ion (M⁺•) to form the highly stable [M-15]⁺ ion. In the case of this compound, this would correspond to the [M-CH₃]⁺ ion, which is often the base peak or a very abundant ion in the spectrum rsc.org.

Another common fragmentation involves cleavage of the bond between the silicon atom and the aromatic ring. For benzyl (B1604629) alcohol derivatives, cleavage of the benzylic C-C bond is also a dominant process. The mass spectrum of phenylmethanol itself shows characteristic fragments resulting from the loss of hydrogen or the hydroxyl group nih.gov. For this compound, alpha-cleavage at the benzylic position can lead to the formation of a stabilized benzylic cation. Furthermore, rearrangements are common in the fragmentation of silyl ethers, often involving the migration of the silyl group and elimination of neutral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C NMR) for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that confirm its structure. The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm rsc.org.

The ¹H NMR spectrum is expected to show a sharp, intense singlet around 0.3 ppm, corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The benzylic methylene (B1212753) protons (-CH₂OH) would appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of 4.6-4.8 ppm. The single hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent. The four protons on the substituted benzene (B151609) ring would appear as a complex multiplet in the aromatic region, typically between 7.0 and 7.6 ppm.

The ¹³C NMR spectrum provides information on all unique carbon environments. The carbon atoms of the trimethylsilyl group would produce a signal near -1.0 ppm rsc.org. The benzylic carbon (-CH₂OH) would be observed around 65 ppm. The six aromatic carbons would give rise to six distinct signals in the range of 125-145 ppm. The carbon atom directly attached to the silicon (C-Si) is expected to be the most upfield of the aromatic signals, while the carbon bearing the methanol (B129727) group (C-CH₂OH) would be significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

| -Si(CH₃)₃ | ~ 0.3 (s, 9H) | ~ -1.0 |

| -CH₂OH | ~ 4.7 (s, 2H) | ~ 65.0 |

| Ar-H | ~ 7.0 - 7.6 (m, 4H) | ~ 125.0 - 145.0 (6 signals) |

| -OH | Variable (br s, 1H) | - |

Note: Predicted values are based on data from analogous compounds. 's' denotes singlet, 'br s' broad singlet, 'm' multiplet. The number of protons (e.g., 9H) is indicated for ¹H NMR.

Two-Dimensional NMR Techniques (HSQC, DFC-COSY)

Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and definitively assign the ¹H and ¹³C signals. These experiments reveal scalar coupling and correlation pathways within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate each proton signal with its directly attached carbon atom. An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the -Si(CH₃)₃ group to its corresponding ¹³C signal, a cross-peak linking the benzylic -CH₂- protons to the benzylic carbon, and several cross-peaks in the aromatic region correlating each aromatic proton to its respective carbon atom. This technique is invaluable for assigning the complex aromatic region illinois.edu.

Correlation Spectroscopy (COSY), specifically the Double-Quantum Filtered COSY (DQF-COSY) variant which helps suppress strong singlet signals, would reveal proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would primarily show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions (e.g., H-3 to H-4, H-4 to H-5, etc.).

Chromatographic Separations

Chromatographic techniques are fundamental for the isolation and purification of this compound from reaction mixtures, as well as for analytical-scale separation to assess purity.

For preparative purposes, flash column chromatography on silica (B1680970) gel is commonly employed. A typical mobile phase would consist of a solvent system with a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or petroleum ether rsc.orgrsc.org. The separation is based on the polarity difference between the target compound and any starting materials, byproducts, or catalysts. The progress of the separation is monitored by thin-layer chromatography (TLC).

For analytical purposes, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. Given its volatility, GC, often coupled with a mass spectrometer (GC-MS), is a highly effective technique for both separating and identifying this compound. HPLC can also be used, typically in a reversed-phase mode with a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water.

Vibrational Spectroscopy

Vibrational spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range, making IR spectroscopy an excellent tool for qualitative analysis.

For this compound, the IR spectrum would exhibit characteristic peaks corresponding to its distinct functional groups: the hydroxyl group, the trimethylsilyl group, and the substituted phenyl ring. The broad O-H stretching band is one of the most recognizable features in the spectrum of an alcohol. libretexts.orgyoutube.com The presence of the trimethylsilyl group gives rise to strong, characteristic absorptions, notably the Si-C stretch. researchgate.net

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad libretexts.org |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium, Sharp Peaks youtube.com |

| Alkyl (from TMS) | C-H Stretch | 3000 - 2850 | Strong libretexts.org |

| Trimethylsilyl (-Si(CH₃)₃) | Si-C Stretch | ~1250 and ~840 | Strong researchgate.net |

| Alcohol | C-O Stretch | 1300 - 1000 | Strong libretexts.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The determination of the crystal structure would yield precise data on the geometry of the molecule, including the orientation of the trimethylsilyl group relative to the phenyl ring and the methanol substituent.

Table 4: Typical Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ). rsc.org |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. nih.gov |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. nih.gov |

| Intermolecular Interactions | Details on non-covalent interactions like hydrogen bonds and van der Waals forces. nih.gov |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of (2-(trimethylsilyl)phenyl)methanol would typically involve optimizing its three-dimensional geometry to find the most stable conformation.

Following geometry optimization, a wealth of information about the molecule's electronic properties can be extracted. Key parameters that would be calculated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule. For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack, and regions of positive potential around the hydrogen atoms. Natural Bond Orbital (NBO) analysis would also be employed to understand charge delocalization and hyperconjugative interactions, such as those between the phenyl ring and the trimethylsilyl (B98337) group.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Modeling of Reactive Intermediates and Transition States

A significant aspect of the chemistry of α-silyl carbinols like this compound is their propensity to undergo the Brook rearrangement. wikipedia.orgorganic-chemistry.org This is a base-catalyzed intramolecular migration of the silyl (B83357) group from carbon to oxygen, forming a silyl ether. wikipedia.orgorganic-chemistry.org

Computational modeling would be instrumental in elucidating the mechanism of this rearrangement. The process would involve:

Modeling the Reactant: The initial structure of the deprotonated this compound (the alkoxide) would be optimized.

Locating the Transition State: A search for the transition state structure for the silyl group migration would be performed. This is a critical step, as the geometry and energy of the transition state determine the reaction's activation energy and, consequently, its rate. The transition state would likely feature a pentacoordinate silicon atom.

Modeling the Product: The structure of the resulting carbanion intermediate and the final silyl ether product would be modeled.

By calculating the energies of the reactant, transition state, and product, a reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics.

Table 2: Hypothetical Energy Profile for the Brook Rearrangement of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Alkoxide Reactant | 0.0 | The starting deprotonated molecule. |

| Transition State | +15.2 | The energy barrier for the silyl migration. |

| Carbanion Intermediate | -5.8 | The stabilized intermediate after silyl migration. |

| Silyl Ether Product | -25.0 | The final, thermodynamically favored product. |

Note: The values in this table are hypothetical and illustrative of a typical reaction energy profile for a Brook rearrangement.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. For this compound, this would be especially useful for interpreting experimental spectra and confirming its structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These computed frequencies, often scaled to correct for systematic errors, can be compared with an experimental IR spectrum to identify the characteristic vibrational modes of the molecule, such as the O-H stretch of the alcohol and the various vibrations of the phenyl ring and trimethylsilyl group.

Table 3: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) |

| C-Si | 142.1 | 143.5 |

| C-OH | 65.4 | 66.1 |

| Aromatic C1 | 135.8 | 136.2 |

| Aromatic C2 | 128.9 | 129.3 |

| Si-CH₃ | -1.2 | -1.0 |

Note: The values in this table are hypothetical and demonstrate the typical level of agreement that can be achieved between experimental and computationally predicted NMR data.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The synthesis of (2-(trimethylsilyl)phenyl)methanol and its derivatives is a critical area of ongoing research, with a focus on improving efficiency, scalability, and sustainability. A significant portion of this research is directed towards its key derivative, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126), a widely used precursor for benzyne (B1209423).

A significant emerging trend in the synthesis of these compounds is the adoption of flow chemistry . The continuous-flow synthesis of 2-(trimethylsilyl)phenyl perfluorosulfonate benzyne precursors has been demonstrated to enable the rapid preparation of pure compounds, obviating the need for low-temperature lithiation and column chromatography. researchgate.net This methodology not only enhances efficiency but also aligns with the principles of green chemistry by often reducing reaction times and improving safety.

Future research will likely focus on the development of even more direct and atom-economical synthetic routes to this compound itself. This could involve novel C-H activation/silylation strategies on benzyl (B1604629) alcohol or innovative catalytic reductions of corresponding carboxylic acid or aldehyde derivatives.

Table 1: Comparison of Synthetic Routes to 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate

| Starting Material | Key Steps | Overall Yield | Noteworthy Features |

| Phenol (B47542) | Protection, ortho-metalation/silylation, triflation | 66% | Gram-scale, one purification step chemicalbook.comnih.gov |

| 2-Chlorophenol (B165306) | Silylation, lithiation/triflation | 81% | Avoids organolithium reagents researchgate.net |

| 2-Bromophenol | Similar strategy to 2-chlorophenol | - | Alternative to chlorinated starting material chemicalbook.com |

| - | Flow chemistry | - | Rapid, pure product, no low-temp lithiation researchgate.net |

Exploration of New Catalytic Applications

The unique electronic and steric properties imparted by the ortho-trimethylsilyl group on the phenyl ring of this compound suggest significant potential for its use in catalysis. While much of the current literature focuses on its role as a benzyne precursor, emerging research is beginning to explore its direct catalytic applications.

One of the most promising areas is in photoredox catalysis . Silyl-aromatic compounds can exhibit interesting photophysical properties, and the hydroxyl group in this compound provides a handle for coordination to metal centers or for acting as a proton-responsive element. Research into the photocatalytic oxidation of aromatic alcohols provides a foundation for investigating the behavior of this specific compound under photocatalytic conditions.

Furthermore, the development of ligands derived from this compound for transition metal catalysis is a fertile ground for future research. The silyl (B83357) group can influence the electronic environment of a metal center, potentially leading to novel reactivity and selectivity in catalytic transformations. For instance, its use in dual photoredox/cobalt catalysis for hydrohalogenation reactions highlights the utility of silyl ethers in complex catalytic cycles.

Future investigations will likely involve the synthesis of chiral derivatives of this compound to be employed as ligands in asymmetric catalysis. The steric bulk of the trimethylsilyl (B98337) group could play a crucial role in inducing enantioselectivity in a variety of chemical reactions.

Advanced Functional Material Development

The incorporation of the this compound motif into polymers and other materials is an emerging trend with the potential to create advanced functional materials with unique properties. The trimethylsilyl group can enhance solubility in organic solvents, improve thermal stability, and increase free volume in polymers.

One area of exploration is the development of functional polymers through the polymerization of this compound or its derivatives. For example, research on polymers like poly[1-(trimethylsilyl)-1-propyne] has shown that the presence of silyl groups can lead to polymers with high gas permeability, making them suitable for applications such as gas separation membranes. researchgate.net The benzyl alcohol functionality of the target compound offers a reactive site for incorporation into polyester (B1180765) or polyurethane backbones, potentially leading to materials with tailored mechanical and thermal properties.

Moreover, the development of biodegradable polymers is a significant research focus. While not directly synthesized from this compound, studies on organosilicon-containing biodegradable polymers demonstrate the potential for silyl groups to be incorporated into biocompatible materials. cas.org Future work could explore the synthesis of polyesters or polycarbonates from this compound and assess their biodegradability and potential applications in the biomedical field.

Table 2: Potential Functional Materials from this compound

| Material Type | Potential Properties | Potential Applications |

| Gas Permeable Polymers | High free volume, enhanced gas solubility | Gas separation membranes, sensors |

| Thermally Stable Polymers | Increased decomposition temperature | High-performance plastics, coatings |

| Biodegradable Polyesters | Tunable degradation rates | Medical implants, drug delivery systems |

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly influencing the direction of chemical research, and the synthesis and application of this compound are no exception. Future research will undoubtedly focus on integrating these principles more thoroughly into the lifecycle of this compound.

A key aspect is the use of greener synthetic methods . As mentioned, flow chemistry offers a more sustainable alternative to traditional batch processes for the synthesis of its derivatives. researchgate.net Future work will likely explore the use of less hazardous reagents and solvents. For example, replacing traditional and often harsh reagents with more environmentally benign alternatives is a primary goal. The use of catalytic methods, rather than stoichiometric reagents, for the introduction of the trimethylsilyl group would also be a significant advancement.

In terms of applications, the development of catalytic processes that utilize this compound or its derivatives will contribute to greener chemistry by enabling more efficient and selective transformations, thereby reducing waste. For instance, designing catalysts that can operate under milder conditions and in greener solvents like water or bio-based solvents is a major research thrust.

Furthermore, the design of functional materials from this compound with an emphasis on biodegradability and recyclability will be a critical future direction. By creating polymers that can be easily degraded or depolymerized back to their monomeric units, the environmental impact of these materials can be significantly reduced.

Q & A

Basic: What are the common synthetic routes for (2-(Trimethylsilyl)phenyl)methanol?

Answer:

The synthesis typically involves functionalization of a pre-existing aromatic scaffold. A key route involves silylation of a benzyl alcohol derivative . For example, reacting 2-bromobenzyl alcohol with trimethylsilyl chloride (TMSCl) under palladium-catalyzed cross-coupling conditions (e.g., Kumada coupling) can introduce the TMS group . Alternatively, benzyne precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate can undergo nucleophilic trapping with methanol in the presence of fluoride ions to yield the target alcohol .

Critical considerations:

- Ensure anhydrous conditions to prevent hydrolysis of the TMS group.

- Monitor reaction progress via TLC or GC-MS to avoid over-silylation.

Basic: How is this compound characterized structurally and chemically?

Answer:

Structural characterization relies on:

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for verifying the stereochemistry and spatial arrangement of the TMS group .

- Spectroscopy :

- ¹H/¹³C NMR : The TMS group shows a distinct singlet at ~0.1–0.3 ppm (¹H) and 0–5 ppm (¹³C). The benzyl alcohol proton appears as a broad peak near 1.5–2.5 ppm (¹H) .

- FT-IR : The hydroxyl stretch (3200–3600 cm⁻¹) and Si-C vibrations (1250 cm⁻¹) confirm functional groups.

Purity assessment : HPLC with UV detection (λ = 254 nm) is recommended for quantifying residual solvents or byproducts .

Advanced: How can this compound be utilized in photoaffinity probe synthesis?

Answer:

The hydroxyl group serves as a synthetic handle for conjugation to ligands, while the TMS group enhances lipophilicity. For photoaffinity labeling:

Functionalization : Attach a diazirine or aryl azide moiety via esterification or etherification of the hydroxyl group.

Photocrosslinking : UV irradiation (365 nm) generates reactive carbenes or nitrenes to covalently bind target proteins .

Detection : Incorporate an alkyne tag (via Click chemistry) for downstream enrichment or imaging .

Optimization tip : Use low UV intensity (<10 J/cm²) to minimize protein damage.

Advanced: What challenges arise in cross-coupling reactions involving this compound?

Answer:

The TMS group can sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Key challenges include:

- Deactivation of catalysts : Pd(PPh₃)₄ may coordinate to the TMS group, reducing catalytic efficiency. Use bulky ligands (e.g., SPhos) to mitigate this .

- Competitive protodesilylation : Fluoride ions (e.g., from CsF) may cleave the Si-C bond. Control fluoride concentration and reaction time .

Alternative strategy : Replace TMS with less bulky silyl groups (e.g., TES) for improved reactivity.

Advanced: How does the trimethylsilyl group influence reaction mechanisms or stability?

Answer:

- Steric effects : The TMS group directs regioselectivity in electrophilic aromatic substitution (e.g., favoring para-substitution due to ortho steric hindrance) .

- Electronic effects : The Si-C bond is weakly electron-donating, slightly activating the aromatic ring toward electrophiles.

- Stability : The compound is moisture-sensitive; store under inert gas (N₂/Ar) at −20°C. Use molecular sieves in reaction mixtures to prevent hydrolysis .

Basic: What are the safety and handling protocols for this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing or dispensing.

- Storage : Keep in amber vials at −20°C under nitrogen to prevent oxidation of the benzyl alcohol .

- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration as hazardous organic waste .

Advanced: What computational methods are suitable for modeling its reactivity?

Answer:

- DFT calculations : Use Gaussian or ORCA to optimize geometries and calculate reaction barriers (e.g., silyl group migration).

- QSPR models : Predict physicochemical properties (logP, pKa) using software like ACD/Percepta .

- Docking studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.